2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide
Description
2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.
Properties
IUPAC Name |
2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-10-5-3-4-6-13(10)18-15(16-14(19)7-22-2)11-8-23(20,21)9-12(11)17-18/h3-6H,7-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHYXNOIRWRLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of a thieno[3,4-c]pyrazole derivative with an appropriate acetamide precursor under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-methylphenol
- N-(4-methoxyphenyl)-2-methoxyacetamide
- 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide stands out due to its unique thieno[3,4-c]pyrazole core, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide is a novel organic molecule with potential biological activities. Its structure includes a thieno[3,4-c]pyrazole core, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The molecular formula for the compound is , and it has a molecular weight of approximately 425.45 g/mol. The structure consists of a methoxy group, an acetamide moiety, and a thieno[3,4-c]pyrazole scaffold.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds related to the thieno[3,4-c]pyrazole structure. For instance, derivatives of similar compounds have shown significant inhibition of pro-inflammatory cytokines and reduced edema in animal models . The mechanism often involves the modulation of pathways associated with cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-kB) signaling.
| Compound | Activity | Reference |
|---|---|---|
| Thieno[3,4-c]pyrazole derivatives | Anti-inflammatory | |
| Similar pyrazole compounds | Inhibition of COX enzymes |
2. Antitumor Activity
Another area of interest is the antitumor potential of this compound. Research indicates that certain pyrazole derivatives can enhance antitumor activity through selective inhibition of kinases involved in cancer cell proliferation . The compound's unique structure may allow it to interact with specific molecular targets in tumor cells.
| Study | Findings |
|---|---|
| Preclinical models | Enhanced antitumor activity in combination therapies |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies suggest that modifications to the methoxy and acetamide groups can significantly influence its pharmacological properties. For example, variations in substituents on the phenyl ring have been shown to affect potency and selectivity against various biological targets .
Case Studies
- Study on Anti-inflammatory Effects : A series of synthesized derivatives were evaluated for their anti-inflammatory potential using heat-induced protein denaturation assays. The results indicated that specific modifications led to improved activity compared to standard anti-inflammatory drugs like diclofenac sodium .
- Antitumor Mechanisms : In vitro studies demonstrated that compounds similar to this compound could inhibit tumor growth by targeting JAK/STAT signaling pathways .
Q & A
Q. What are the standard synthetic protocols for synthesizing this compound?
The synthesis typically involves multi-step reactions, starting with substitution reactions under alkaline conditions followed by reduction and condensation. Key steps include:
- Substitution : Using 2-methylphenyl derivatives and methoxyacetamide precursors under alkaline conditions to form intermediates .
- Reduction : Iron powder in acidic conditions to reduce nitro groups to amines .
- Condensation : Reaction with cyanoacetic acid or similar reagents, monitored by TLC for completion . Analytical validation via NMR (¹H/¹³C) and mass spectrometry ensures structural fidelity .
Q. Which analytical techniques are critical for confirming its molecular structure?
- NMR Spectroscopy : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxy and methylphenyl groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl, sulfonyl) through characteristic absorptions .
Q. What biological assays are commonly used to evaluate its activity?
- Enzyme Inhibition Assays : Targets like kinases or proteases, using fluorescence/colorimetric substrates to measure IC₅₀ values .
- Antimicrobial Screening : Agar diffusion or microdilution methods against bacterial/fungal strains .
- Cytotoxicity Testing : MTT or resazurin assays on cell lines to assess therapeutic potential .
Q. How can researchers assess the compound’s purity and stability?
- HPLC/UPLC : Quantifies purity using reverse-phase columns and UV detection .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability under inert conditions .
- Accelerated Stability Studies : Exposure to heat, light, and humidity to identify degradation products via LC-MS .
Q. What are the typical chemical reactions involving its functional groups?
- Amide Hydrolysis : Acidic/basic conditions cleave the acetamide group, forming carboxylic acids .
- Sulfonyl Group Reactivity : Nucleophilic substitution at the 5,5-dioxo-thieno moiety with amines or thiols .
- Methoxy Demethylation : HBr/acetic acid removes methyl groups, generating phenolic intermediates .
Advanced Research Questions
Q. How can synthesis conditions be optimized to minimize by-products?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction homogeneity .
- Catalyst Screening : Palladium acetate or Cu(I) catalysts enhance coupling efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time and side-product formation compared to conventional heating .
Q. How can contradictions in structural data (e.g., XRD vs. computational models) be resolved?
- Hybrid Validation : Combine single-crystal XRD (for bond lengths/angles) with DFT-optimized structures to reconcile discrepancies .
- Dynamic NMR : Resolves conformational flexibility in solution that static crystallography may miss .
Q. What strategies are effective in structure-activity relationship (SAR) studies?
- Substituent Variation : Modify the 2-methylphenyl or methoxy groups to assess steric/electronic effects on bioactivity .
- Molecular Docking : Predict binding modes to targets (e.g., kinases) using AutoDock or Schrödinger .
- Metabolite Profiling : Identify active metabolites via hepatic microsome incubations and LC-MS/MS .
Q. How do kinetic and thermodynamic factors influence its reactivity?
- Kinetic Control : Low-temperature reactions favor intermediates with lower activation energy (e.g., meta-substitution) .
- Thermodynamic Control : Prolonged heating stabilizes products with higher Gibbs free energy (e.g., para-substitution) .
- Isotopic Labeling : ¹⁸O-tracing in sulfonyl groups elucidates reaction mechanisms .
Q. How should researchers handle contradictory analytical data (e.g., NMR vs. IR)?
- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve peak overlaps and confirm assignments .
- Synchrotron IR Microspectroscopy : Provides high-resolution functional group mapping in solid-state samples .
- Statistical Analysis : Principal Component Analysis (PCA) identifies outliers in spectral datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
